An In-depth Technical Guide to Fluasterone: Synthesis, Properties, and Mechanism
An In-depth Technical Guide to Fluasterone: Synthesis, Properties, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone, also known as 16α-fluoroandrost-5-en-17-one, is a synthetic fluorinated analog of the adrenal steroid dehydroepiandrosterone (DHEA).[1] Developed as a potential therapeutic agent, it retains many of DHEA's beneficial effects while minimizing its androgenic and estrogenic side effects.[1][2] Structurally, Fluasterone is a modification of DHEA where the 3β-hydroxyl group is removed and a fluorine atom is substituted at the C16α position.[1]
The compound progressed to Phase II clinical trials for a range of indications, including cancer, diabetes, obesity, and cardiovascular diseases, but its development was ultimately discontinued, reportedly due to low oral bioavailability and potency.[1] Despite this, its unique pharmacological profile, particularly its advantages over DHEA, continues to make it a subject of scientific interest.
Chemical and Physical Properties
The fundamental properties of Fluasterone are summarized below. Proper storage of stock solutions is crucial for maintaining compound integrity; recommendations are -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[3]
| Property | Value | Reference |
| IUPAC Name | (8R,9S,10R,13S,14S,16R)-16-Fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [1][4] |
| Synonyms | 3β-dehydroxy-16α-fluoro-DHEA, HE-2500, DHEA analogue 8354, 16α-Fluoroandrost-5-en-17-one | [1][4] |
| CAS Number | 112859-71-9 | [1][4] |
| Molecular Formula | C₁₉H₂₇FO | [1][4] |
| Molar Mass | 290.422 g·mol⁻¹ | [1][4] |
| Appearance | White to off-white solid | MedchemExpress |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [3] |
Synthesis of Fluasterone
While specific, detailed protocols are proprietary, the general synthetic pathway for Fluasterone typically starts from dehydroepiandrosterone (DHEA). The key transformations involve the introduction of a fluorine atom at the C16 position and the removal of the hydroxyl group at the C3 position.
Caption: General synthetic workflow for Fluasterone starting from DHEA.
Mechanism of Action and Biological Activity
Fluasterone's primary mechanism of action is the potent, uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in the pentose phosphate pathway.[1] This inhibition is significantly stronger than that of its parent compound, DHEA.[1] The downstream effects of G6PDH inhibition are believed to mediate many of Fluasterone's therapeutic activities, including the inhibition of the pro-inflammatory transcription factor NF-κB and a reduction in oxidative stress.[5]
Caption: Proposed mechanism of action for Fluasterone via G6PDH inhibition.
Key Biological Activities:
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Anti-Inflammatory: Effective in preclinical models of chronic inflammatory diseases.
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Anti-proliferative: Demonstrates antiproliferative effects, including against HIV-1 replication.[4]
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Metabolic Regulation: Exhibits anti-diabetic, anti-obesity, and antihyperlipidemic properties.[1]
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Anti-glucocorticoid Effects: Prevents thymic involution induced by dexamethasone in mice, suggesting a marked anti-glucocorticoid action.[2]
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Chemopreventative: Retains the chemopreventative activities of DHEA.[1]
Pharmacological Profile: Advantages Over DHEA
Fluasterone was specifically designed to improve upon the pharmacological profile of DHEA. Its key advantages stem from structural modifications that prevent conversion into sex steroids and reduce other off-target effects.
| Feature | Fluasterone | Dehydroepiandrosterone (DHEA) |
| G6PDH Inhibition (Ki) | 0.5 µM [1] | 17 µM[1] |
| Androgenic/Estrogenic Activity | Minimal to none[1][2] | Metabolized to androgens and estrogens |
| GABA-A Receptor Interaction | Not thought to interact[1] | Produces sedation/seizures in animals |
| PPARα Activity | Reduced or no activity[1] | Acts as a peroxisome proliferator |
| Oral Bioavailability | Low (extensive first-pass metabolism)[1] | Low (extensive first-pass metabolism)[1] |
The C16α fluorine atom sterically hinders the metabolism at the C17 position, preventing its conversion into testosterone and estradiol.[1] Furthermore, it lacks the peroxisome proliferator-activated receptor alpha (PPARα) activity of DHEA, thereby avoiding the associated risk of liver toxicities.[1]
Experimental Protocols
The following are generalized protocols based on descriptions of the synthesis and biological evaluation of Fluasterone.
Protocol 1: Representative Synthesis of Fluasterone from DHEA
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Objective: To outline the key chemical transformations for synthesizing Fluasterone.
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Materials: Dehydroepiandrosterone (DHEA), copper(II) bromide (CuBr₂), acetic acid (AcOH), zinc (Zn) dust, appropriate solvents (e.g., dichloromethane, DMF), acetylating agent (e.g., acetic anhydride), fluorinating agent, reagents for hydroxyl activation (e.g., o-phenylenephosphorochloridite, iodine).
-
Methodology:
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Bromination: DHEA is brominated, typically at the C16 position, using an agent like CuBr₂.
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Hydrolysis & Protection: The resulting bromoketone is hydrolyzed, and the 3β-hydroxyl group is protected, often via acetylation.
-
Fluorination: The protected intermediate is fluorinated at the C16 position.
-
Deprotection: The protecting group at C3 is removed by hydrolysis to yield a key fluorinated intermediate.
-
Deoxygenation: The 3β-hydroxyl group is activated (e.g., converted to an iodide) and subsequently removed via reductive deoxygenation using reagents like zinc dust in acetic acid to yield the final product, Fluasterone.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.
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Protocol 2: In Vivo Evaluation of Anti-Hyperglycemic Effect
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Objective: To assess the anti-diabetic properties of Fluasterone in an animal model.
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Animal Model: Genetically diabetic mice (e.g., db/db mice).
-
Methodology:
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Acclimatization: Animals are acclimated to laboratory conditions.
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Grouping: Mice are randomized into control and treatment groups.
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Administration: Fluasterone is incorporated into the standard rodent diet at specified concentrations (e.g., 0.2% and 0.3% w/w).[3][6] The control group receives the standard diet without the compound.
-
Treatment Period: The specialized diet is provided for a defined period, for instance, 39 days.[3][6]
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Endpoint Measurement: Blood samples are collected periodically (e.g., weekly) from the tail vein to measure fasting plasma glucose levels.
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Data Analysis: Statistical analysis is performed to compare the plasma glucose levels between the treatment and control groups. A significant reduction in glucose levels in the Fluasterone-treated group indicates an anti-hyperglycemic effect.[3][6]
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Clinical Development and Therapeutic Potential
Fluasterone was investigated for numerous therapeutic indications, leveraging its anti-inflammatory and metabolic regulatory properties.[1] It received an orphan-drug designation from the FDA for the treatment of Cushing's syndrome, including associated hyperglycemia and nonalcoholic fatty liver disease.[2]
Clinical studies showed some efficacy; for example, oral administration demonstrated benefits for patients with rheumatoid arthritis or hypertriglyceridemia.[2] However, the extensive first-pass metabolism necessitated high oral doses, leading to the exploration of alternative delivery systems like buccal tablets to improve bioavailability.[1][2] Ultimately, development was halted, but the compound's unique separation of DHEA's therapeutic effects from its hormonal side effects provides a valuable case study for steroid-based drug development.
References
- 1. Fluasterone - Wikipedia [en.wikipedia.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluasterone | C19H27FO | CID 133967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NF-κB and pSTAT3 synergistically drive G6PD overexpression and facilitate sensitivity to G6PD inhibition in ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluasterone | 112859-71-9 [chemicalbook.com]
